

Physicochemical Characteristics of FN-1501propionic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FN-1501-propionic acid is a specialized chemical probe used in the field of targeted protein degradation. It functions as a potent and specific ligand for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its chemical structure incorporates a propionic acid linker, making it suitable for conjugation with an E3 ligase ligand to form a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. In this context, **FN-1501-propionic acid** serves as the warhead that specifically recognizes and binds to CDK2 and CDK9, initiating their targeted degradation.

It is crucial to distinguish **FN-1501-propionic acid** from the related compound FN-1501. While both molecules interact with CDKs, FN-1501 is a multi-kinase inhibitor that also targets FMS-like tyrosine kinase 3 (FLT3), in addition to CDK2, CDK4, and CDK6.[3][4][5][6] **FN-1501-propionic acid**, with its distinct chemical structure and primary application as a PROTAC component, is the focus of this technical guide.

Physicochemical Properties

The fundamental physicochemical characteristics of **FN-1501-propionic acid** are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.



| Property | Value | Source |
|--------------------------------|---|-------------------------------------|
| Molecular Formula | C25H27N9O4 | PubChem[7] |
| Molecular Weight | 517.5 g/mol | PubChem[7] |
| IUPAC Name | 4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid | PubChem[7] |
| CAS Number | 2408642-48-6 | MedChemExpress, Immunomart[1][2] |
| Topological Polar Surface Area | 172 Ų | PubChem[7] |
| Hydrogen Bond Donor Count | 5 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[7] |
| Rotatable Bond Count | 8 | PubChem[7] |
| Solubility | Data not publicly available. A general protocol for determination is provided in Section 4.1. | |
| Melting Point | Data not publicly available. A general protocol for determination is provided in Section 4.2. | |
| рКа | Data not publicly available. A general protocol for determination is provided in Section 4.3. | |

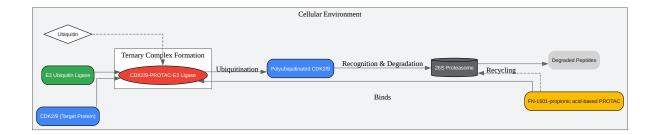
Mechanism of Action and Signaling Pathways



FN-1501-propionic acid is a key component of a PROTAC designed to target CDK2 and CDK9 for degradation. The mechanism of action for such a PROTAC is a multi-step process that hijacks the cell's natural protein disposal system.

PROTAC Mechanism of Action

A PROTAC assembled using **FN-1501-propionic acid** will induce the degradation of CDK2 and CDK9 by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.



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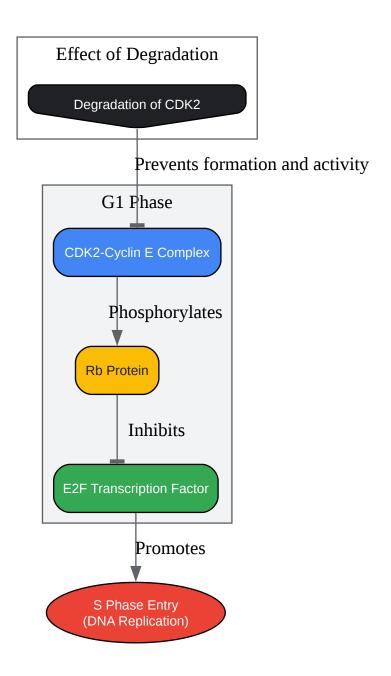
PROTAC-mediated degradation of CDK2/9.

Downstream Signaling Pathways Affected by CDK2/9 Degradation

The degradation of CDK2 and CDK9 has significant downstream consequences on cell cycle progression and gene transcription.



CDK2 Signaling Pathway: CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its degradation leads to cell cycle arrest.[8][9][10]



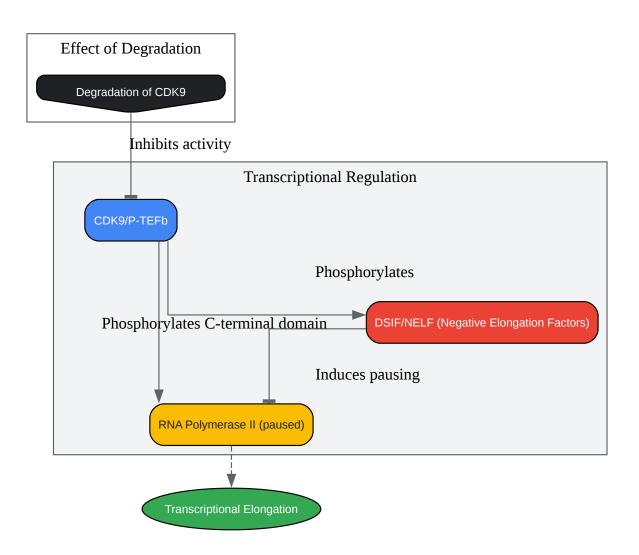
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Impact of CDK2 degradation on the Rb-E2F pathway.

CDK9 Signaling Pathway: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from abortive to productive gene



transcription.[11][12][13] Degradation of CDK9 leads to the inhibition of transcription of many genes, including oncogenes like MYC.[14][15][16][17]



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Role of CDK9 in transcriptional elongation and the effect of its degradation.

Experimental Protocols

Detailed experimental protocols for the characterization of small molecules like **FN-1501- propionic acid** are crucial for ensuring reproducible results. Below are general methodologies for determining key physicochemical properties.



Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for solubility measurement.[18][19]

Objective: To determine the equilibrium solubility of **FN-1501-propionic acid** in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, pH 7.4).

Materials:

- FN-1501-propionic acid
- Phosphate-buffered saline (PBS), pH 7.4
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- HPLC system with a suitable column and detector
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of FN-1501propionic acid of known concentrations in a suitable solvent (e.g., DMSO) for HPLC calibration.
- Sample Preparation: Add an excess amount of FN-1501-propionic acid to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid is necessary to ensure saturation.



- Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the HPLC. Analyze the diluted sample by HPLC to determine the concentration of dissolved FN-1501-propionic acid.
- Calculation: Calculate the solubility of **FN-1501-propionic acid** in mg/mL or μM based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a compound's purity. [20][21][22][23][24]

Objective: To determine the melting point range of **FN-1501-propionic acid**.

Materials:

- FN-1501-propionic acid (dry, powdered)
- Melting point apparatus
- Capillary tubes (one end sealed)

Procedure:

- Sample Loading: Load a small amount of finely powdered, dry FN-1501-propionic acid into the open end of a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.



- Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
- Reporting: Report the melting point as a range. A narrow melting range (1-2 °C) is indicative
 of a pure compound.

pKa Determination (Potentiometric Titration)

The pKa value provides information about the ionization state of a molecule at different pH values.[25][26][27][28]

Objective: To determine the acid dissociation constant(s) (pKa) of **FN-1501-propionic acid**.

Materials:

- FN-1501-propionic acid
- Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
- pH meter with a calibrated electrode
- · Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of FN-1501-propionic acid in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.
- Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

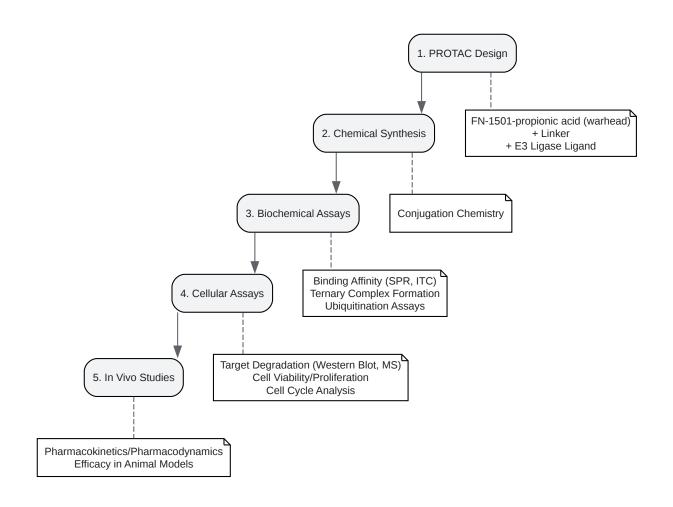


- Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined
 from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence
 point (where half of the acid has been neutralized). If the molecule has multiple ionizable
 groups, multiple inflection points may be observed.

Experimental Workflow for PROTAC Evaluation

The following diagram illustrates a general workflow for the design and evaluation of a PROTAC utilizing **FN-1501-propionic acid**.





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General experimental workflow for PROTAC development.

Conclusion

FN-1501-propionic acid is a valuable chemical tool for the development of PROTACs targeting CDK2 and CDK9. Its well-defined chemical structure and specific binding properties make it an ideal starting point for the design of potent and selective protein degraders. This technical guide provides a summary of its known physicochemical characteristics and outlines standard experimental protocols for its further characterization and application in targeted protein degradation studies. A thorough understanding of its properties and mechanism of



action is essential for researchers aiming to leverage this molecule in the discovery and development of novel therapeutics.

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